molecular formula C8H15ClF3N B2564862 1-[(1r,4r)-4-(Trifluoromethyl)cyclohexyl]methanamine hydrochloride CAS No. 2503204-92-8

1-[(1r,4r)-4-(Trifluoromethyl)cyclohexyl]methanamine hydrochloride

Cat. No.: B2564862
CAS No.: 2503204-92-8
M. Wt: 217.66
InChI Key: YKBWPDHAQKLHJK-MEZFUOHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1r,4r)-4-(Trifluoromethyl)cyclohexyl]methanamine hydrochloride is a chemical compound with the molecular formula C8H14F3N·HCl and a molecular weight of 217.66 g/mol . This compound is known for its unique structural features, including a trifluoromethyl group attached to a cyclohexyl ring, which imparts distinct chemical and physical properties. It is commonly used in various scientific research applications due to its stability and reactivity.

Preparation Methods

The synthesis of 1-[(1r,4r)-4-(Trifluoromethyl)cyclohexyl]methanamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the cyclohexyl ring, which is then functionalized with a trifluoromethyl group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[(1r,4r)-4-(Trifluoromethyl)cyclohexyl]methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.

    Substitution: The trifluoromethyl group and methanamine group can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(1r,4r)-4-(Trifluoromethyl)cyclohexyl]methanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(1r,4r)-4-(Trifluoromethyl)cyclohexyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methanamine group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

1-[(1r,4r)-4-(Trifluoromethyl)cyclohexyl]methanamine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific configuration and the presence of the hydrochloride group, which can influence its solubility and reactivity.

Conclusion

This compound is a versatile compound with significant applications in scientific research. Its unique structural features and reactivity make it a valuable tool in various fields, including chemistry, biology, medicine, and industry.

Properties

IUPAC Name

[4-(trifluoromethyl)cyclohexyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3N.ClH/c9-8(10,11)7-3-1-6(5-12)2-4-7;/h6-7H,1-5,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBWPDHAQKLHJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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